
1-tert-Butyl-1H-pyrrole-3-carbaldehyde
Overview
Description
1-tert-Butyl-1H-pyrrole-3-carbaldehyde is a heterocyclic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Mechanism of Action
Target of Action
This compound is a heterocyclic building block, often used in the synthesis of more complex molecules
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of 1-tert-Butyl-1H-pyrrole-3-carbaldehyde
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Its effects would largely depend on the specific targets it interacts with and the biochemical pathways it influences.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Preparation Methods
The synthesis of 1-tert-Butyl-1H-pyrrole-3-carbaldehyde typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile approach for the preparation of pyrrole derivatives.
Chemical Reactions Analysis
1-tert-Butyl-1H-pyrrole-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Structural Overview
1-tert-Butyl-1H-pyrrole-3-carbaldehyde (C₉H₁₃NO) features a pyrrole ring with a tert-butyl group at the nitrogen atom and an aldehyde functional group at the third position. This unique configuration enhances its reactivity and stability compared to other pyrrole derivatives, making it a valuable compound in chemical research.
Applications in Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its aldehyde functional group allows for various reactions, including:
- Condensation Reactions : It can participate in condensation reactions with amines and other nucleophiles to form imines or other derivatives.
- Vilsmeier-Haack Formylation : This method has been utilized to synthesize this compound from 1-tert-butylpyrrole, showcasing its utility in generating complex structures from simpler precursors.
Data Table: Synthesis Methods
Method | Description |
---|---|
Vilsmeier-Haack Formylation | Converts 1-tert-butylpyrrole into this compound. |
Condensation with Amines | Forms imines or related compounds through reaction with amines. |
Medicinal Chemistry Applications
Research indicates that this compound and its derivatives exhibit biological activity, particularly as precursors for synthesizing biologically active molecules. Notably:
- Anticancer Agents : Derivatives of this compound have been explored for their potential as inhibitors of the MDM2-p53 interaction, which is crucial in cancer biology .
- Pharmaceutical Development : Its structure allows for modifications that can lead to new therapeutic agents aimed at various diseases, including cancer and neurodegenerative disorders .
Case Study: Anticancer Activity
A study demonstrated the efficacy of pyrrole derivatives in inhibiting cancer cell proliferation. The presence of the aldehyde group was pivotal in enhancing binding affinity to target proteins involved in tumor growth regulation.
Materials Science Applications
In materials science, this compound is investigated for its potential use in:
- Conductive Polymers : Its ability to undergo polymerization makes it a candidate for developing conductive materials.
- Sensors : The compound's reactivity can be harnessed for creating chemical sensors due to its interaction with various analytes.
Comparison with Similar Compounds
1-tert-Butyl-1H-pyrrole-3-carbaldehyde can be compared with other pyrrole derivatives such as:
- 1-Methyl-1H-pyrrole-3-carbonitrile
- Pyrrole-3-carboxylic acid
- 5-tert-Butyl-1H-pyrazole-3-carbaldehyde
- 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
These compounds share similar structural features but differ in their substituents and functional groups, which can significantly influence their chemical reactivity and applications .
Biological Activity
1-tert-Butyl-1H-pyrrole-3-carbaldehyde is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 151.21 g/mol. Its structure features a pyrrole ring with a tert-butyl group at the nitrogen atom and an aldehyde group at the 3-position, contributing to its reactivity and biological significance.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity, making it a candidate for developing new antibiotics.
- Anticancer Activity : Derivatives of this compound have been investigated for their potential anticancer properties, particularly their ability to inhibit specific enzymes involved in cancer progression.
- Enzyme Inhibition : The compound has been studied for its interaction with various enzymes, suggesting potential applications in treating diseases linked to enzyme dysfunctions .
The mechanisms underlying the biological activities of this compound are primarily related to its chemical structure, which allows it to interact with biological targets effectively:
- Enzyme Interaction Studies : Research has focused on how this compound interacts with enzymes, utilizing biochemical assays to elucidate its inhibitory effects. For instance, studies have demonstrated that certain derivatives can inhibit the activity of glutathione S-transferases (GSTs), which play a crucial role in detoxification processes within cells .
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of derivatives of this compound, researchers synthesized several compounds and assessed their cytotoxicity against various cancer cell lines. The most potent derivatives exhibited IC50 values ranging from 12.8 to 365 μM, indicating significant anticancer potential .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial activity of this compound against common bacterial strains. The results indicated that certain derivatives displayed effective inhibition zones, suggesting their potential as new antimicrobial agents.
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Properties
IUPAC Name |
1-tert-butylpyrrole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)10-5-4-8(6-10)7-11/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBRIIBLVDTOMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424535 | |
Record name | 1-tert-Butyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30186-46-0 | |
Record name | 1-tert-Butyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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